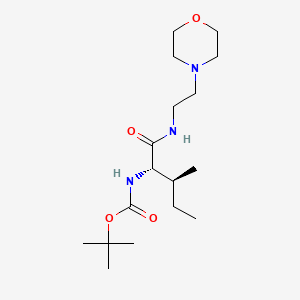

tert-Butyl ((2S,3S)-3-methyl-1-((2-morpholinoethyl)amino)-1-oxopentan-2-yl)carbamate

Description

This compound is a stereochemically defined carbamate derivative featuring a (2S,3S)-configured isoleucine backbone, a tert-butoxycarbonyl (Boc) protecting group, and a 2-morpholinoethylamide substituent. It is synthesized via coupling Boc-L-isoleucine with 2-morpholinoethylamine using propylphosphonic anhydride (T3P) as the activating agent, achieving an 84% yield . The compound is reported as a white solid, with confirmed structural integrity via IR, NMR, and mass spectrometry. Its primary application lies in medicinal chemistry as an intermediate for inhibitors targeting p97 AAA+ ATPase and p75 neurotrophin receptors .

Properties

Molecular Formula |

C17H33N3O4 |

|---|---|

Molecular Weight |

343.5 g/mol |

IUPAC Name |

tert-butyl N-[(2S,3S)-3-methyl-1-(2-morpholin-4-ylethylamino)-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C17H33N3O4/c1-6-13(2)14(19-16(22)24-17(3,4)5)15(21)18-7-8-20-9-11-23-12-10-20/h13-14H,6-12H2,1-5H3,(H,18,21)(H,19,22)/t13-,14-/m0/s1 |

InChI Key |

UUCNTHKIEDQPCH-KBPBESRZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCC(C)C(C(=O)NCCN1CCOCC1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Amino acid derivatives: The backbone is derived from optically pure amino acids or their esters, ensuring the (2S,3S) stereochemistry.

- Protecting groups: The tert-butyl carbamate group protects the amine during coupling.

- Morpholinoethyl amine: Introduced as the nucleophile for amide bond formation.

Coupling Reactions

The core of the synthesis involves coupling an amino acid derivative bearing the Boc-protected amine with the morpholinoethyl amine fragment. This is typically achieved using carbodiimide-mediated coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of additives like 1-hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) to enhance coupling efficiency and reduce racemization.

Protection and Deprotection Steps

- The Boc group is introduced early to protect the amine and is removed under acidic conditions (e.g., trifluoroacetic acid) when necessary.

- Side-chain protecting groups, if any, are removed selectively to avoid undesired side reactions.

Reaction Conditions

- Solvents such as dimethylformamide (DMF), dichloromethane (CH2Cl2), or acetonitrile are commonly used.

- Reactions are typically carried out at room temperature or slightly elevated temperatures (20–60 °C).

- Bases such as triethylamine or diisopropylethylamine (DIPEA) are used to neutralize acids formed during coupling.

Purification

- The crude products are purified by reverse-phase high-performance liquid chromatography (HPLC).

- Purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR) and mass spectrometry.

- Typical purity levels exceed 90–95%.

Representative Preparation Example

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Coupling of Boc-protected amino acid ester with morpholinoethyl amine | EDC·HCl, HOBt, triethylamine, DMF, room temperature, 3–8 hours | Formation of amide bond with retention of stereochemistry |

| 2. Deprotection of Boc group | Trifluoroacetic acid, dichloromethane, room temperature, 1–2 hours | Removal of Boc protecting group to expose free amine |

| 3. Purification | Reverse-phase HPLC | Pure tert-butyl ((2S,3S)-3-methyl-1-((2-morpholinoethyl)amino)-1-oxopentan-2-yl)carbamate |

Analytical Data Supporting Synthesis

- 1H NMR (CDCl3, 400 MHz): Signals consistent with tert-butyl group (~1.4 ppm, singlet), morpholine protons (3.5–4.0 ppm), and backbone methine and methyl groups.

- 13C NMR (CDCl3, 100 MHz): Peaks corresponding to carbamate carbonyl (~155–160 ppm), morpholine carbons (~50 ppm), and tert-butyl carbons (~28 ppm).

- Mass Spectrometry: Molecular ion peak confirming molecular weight consistent with the target compound.

- High-Performance Liquid Chromatography: Retention times and purity >95%.

Comparative Analysis of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Use of neutral starting materials | Employing neutral forms of reagents rather than salts improves reaction homogeneity and yield | Higher purity and yield, easier stirring | Requires careful reagent preparation |

| Carbodiimide-mediated coupling | EDC·HCl/HOBt or HBTU-mediated amide bond formation | High coupling efficiency, mild conditions | Possible side reactions if not controlled |

| Protection strategy | Boc protection and removal under acidic conditions | Selective amine protection | Additional steps increase synthesis time |

Research Findings and Industrial Relevance

- Recent patent literature (WO2019158550A1) highlights improved methods for preparing related tert-butyl carbamate derivatives with enhanced yields and purity by using neutral forms of reagents to avoid reaction mixture viscosity issues and solidification during scale-up.

- The compound’s synthesis is crucial as it serves as an intermediate in the preparation of bioactive molecules such as protease inhibitors, including those targeting viral enzymes.

- Optimization of reaction times (1–10 hours) and temperature control are key to maximizing yield and purity.

- Analytical methods such as HPLC and NMR are indispensable for monitoring reaction progress and confirming product identity.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-Methyl-1-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]butyl]carbamic Acid 1,1-Dimethylethyl Ester undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the carbamate group, leading to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Substituted carbamate derivatives.

Scientific Research Applications

N-[(1S,2S)-2-Methyl-1-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]butyl]carbamic Acid 1,1-Dimethylethyl Ester has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-Methyl-1-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]butyl]carbamic Acid 1,1-Dimethylethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The morpholine ring and carbamate group play crucial roles in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Key Observations:

Substituent Effects on Yield and Physical State: The target compound and its morpholinopropyl analog (2-20) exhibit high yields (~84%), suggesting efficient coupling with morpholine-derived amines . In contrast, pyridinyl (2p) and octyl (2b) analogs show reduced yields (52–67%), likely due to steric or electronic challenges during amide bond formation . Physical states vary significantly: the morpholinoethyl and octyl derivatives are solids, while the pyridinyl analog (2p) is an oil, indicating that aromatic substituents may disrupt crystallinity .

Spectral and Structural Trends :

- IR spectra consistently show amide C=O stretches near 1670–1680 cm⁻¹ and N-H stretches at ~3260–3300 cm⁻¹ across all analogs .

- The Boc group’s stability is uniform, with deprotection requiring trifluoroacetic acid (TFA) in all cases .

Compound 3k incorporates a fluorophenyl-oxazolidinone moiety, redirecting activity toward antibacterial targets, likely due to enhanced membrane permeability .

Biological Activity

tert-Butyl ((2S,3S)-3-methyl-1-((2-morpholinoethyl)amino)-1-oxopentan-2-yl)carbamate is a complex organic compound with significant potential in medicinal chemistry. The unique structural features of this compound, including the presence of a morpholino group and a carbamate moiety, suggest promising interactions with biological systems, which could lead to various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 343.5 g/mol. The compound features a tert-butyl group, a morpholinoethyl side chain, and a carbamate functional group, contributing to its reactivity and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₃₃N₃O₄ |

| Molecular Weight | 343.5 g/mol |

| CAS Number | 1243259-11-1 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Morpholine Derivative : Reaction of 2-chloroethylamine hydrochloride with morpholine.

- Coupling with Carbamate : Coupling of the morpholine derivative with tert-butyl carbamate under basic conditions.

- Introduction of Methyl Group : Further modifications to introduce the methyl group at the specified position.

The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets, particularly enzymes involved in disease processes such as cancer. The morpholino group enhances solubility and permeability across cellular membranes, potentially increasing bioavailability.

Case Studies and Research Findings

Research has indicated that compounds structurally similar to this compound exhibit activity against key biological targets:

-

Inhibitory Activity Against Proteases : Preliminary studies on related compounds have shown potent inhibitory effects against proteases involved in viral replication (e.g., SARS-CoV 3CL protease). The structure-activity relationship (SAR) studies revealed that certain modifications significantly enhance inhibitory potency.

Compound IC₅₀ (μM) Notes Compound A 0.0041 High potency against SARS-CoV protease tert-butyl carbamate 5.9 Moderate activity -

Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on various cancer cell lines, suggesting that the target compound may also possess anticancer properties.

- Cell Lines Tested : HeLa, MCF7, A549

- Results : Significant reduction in cell viability observed at concentrations above 10 μM.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing tert-Butyl ((2S,3S)-3-methyl-1-((2-morpholinoethyl)amino)-1-oxopentan-2-yl)carbamate?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Amide Coupling : React a chiral β-amino acid derivative (e.g., Boc-protected (2S,3S)-3-methylpentan-2-ylamine) with 2-morpholinoethylamine using coupling reagents like HATU or EDCI/HOBt in DMF or DCM .

Protection/Deprotection : Use tert-butyl carbamate (Boc) as a protecting group for amines, requiring acidic conditions (e.g., TFA in DCM) for deprotection .

Purification : Employ silica gel chromatography (ethyl acetate/hexane gradients) or preparative HPLC to isolate the product, with characterization via -NMR, -NMR, and HRMS .

Q. How can the stereochemical integrity of the compound be verified during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to confirm enantiomeric excess .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to validate the (2S,3S) configuration .

- X-ray Crystallography : If single crystals are obtained, resolve the absolute configuration via crystallographic analysis .

Advanced Research Questions

Q. What computational tools are effective for predicting reaction pathways and optimizing synthesis conditions for this carbamate?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to explore transition states and intermediates. Software like GRRM or Gaussian can model nucleophilic substitution or oxidation steps .

- Machine Learning : Train models on existing carbamate reaction datasets to predict optimal solvents, catalysts, or temperatures. Platforms like ICReDD integrate experimental and computational data for condition optimization .

- Kinetic Modeling : Use software (e.g., COPASI) to simulate reaction kinetics, particularly for steps involving competing pathways (e.g., epimerization) .

Q. How does the morpholinoethyl group influence the compound’s reactivity in biological systems?

- Methodological Answer :

- Binding Studies : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess interactions with target proteins (e.g., enzymes or receptors). The morpholino group may enhance solubility and H-bonding interactions .

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to evaluate oxidative metabolism. The morpholinoethyl moiety may reduce susceptibility to cytochrome P450 enzymes compared to alkylamines .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., with GROMACS) to study conformational effects of the morpholino group on binding affinity .

Q. What analytical techniques are critical for resolving contradictions in spectral data for this compound?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in -NMR by correlating - couplings, especially for diastereotopic protons near the morpholino group .

- High-Resolution Mass Spectrometry (HRMS) : Differentiate between isobaric fragments (e.g., CHNO vs. CHN) using exact mass measurements (<1 ppm error) .

- IR Spectroscopy : Identify carbamate C=O stretching (~1680-1720 cm) and distinguish it from amide or urea signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.